Sultamicillin -

Sultamicillin

Catalog Number: EVT-7960815
CAS Number:
Molecular Formula: C25H30N4O9S2
Molecular Weight: 594.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sultamicillin is derived from the combination of sulbactam, a β-lactamase inhibitor, and ampicillin, a broad-spectrum antibiotic. The United States Adopted Name (USAN) for sultamicillin is 1,1-dioxopenicillanoyloxymethyl 6-(D-alpha-amino-alpha-phenylacetamido)-penicillanate, reflecting its complex structure and pharmacological properties. It belongs to the class of penicillins and is specifically designed to combat infections where traditional antibiotics may fail due to resistance mechanisms .

Synthesis Analysis

The synthesis of sultamicillin involves multiple steps, utilizing intermediates derived from both sulbactam and ampicillin.

  1. Starting Materials: The synthesis begins with the preparation of 6-β-halo-penicillanic acid derivatives.
  2. Key Reactions:
    • Halogenation: The introduction of halogens at the 6-position of penicillin derivatives.
    • Formation of Amide Bonds: The reaction between sulbactam and ampicillin derivatives to form the final product.
  3. Hydrogenolysis: This step involves the removal of halo groups from the intermediates, which is crucial for obtaining pure sultamicillin.
  4. Chromatographic Techniques: High-performance liquid chromatography (HPLC) methods are employed for monitoring the synthesis process, ensuring purity and yield .

Relevant Parameters

  • Temperature Control: Reactions are typically conducted at controlled temperatures to optimize yields.
  • pH Levels: Maintaining specific pH levels during synthesis is critical for the stability of intermediates.
Molecular Structure Analysis

Sultamicillin has a complex molecular structure characterized by its β-lactam ring, which is essential for its antibacterial activity.

  • Molecular Formula: C_{16}H_{19}N_{3}O_{5}S
  • Molecular Weight: Approximately 367.4 g/mol
  • Structural Features:
    • A β-lactam ring that confers antibiotic activity.
    • An amide linkage connecting sulbactam and ampicillin components.

The stereochemistry of sultamicillin is significant; it contains several chiral centers that influence its biological activity .

Chemical Reactions Analysis

Sultamicillin undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Hydrolysis: In vivo, sultamicillin is hydrolyzed into its active components—sulbactam and ampicillin—by bacterial enzymes.
  2. β-Lactamase Inhibition: The sulbactam moiety inhibits β-lactamase enzymes produced by resistant bacteria, allowing ampicillin to exert its antibacterial effects .
  3. Reversible Binding: Sultamicillin binds reversibly to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.

Technical Parameters

  • The hydrolysis reaction rates can vary based on pH and temperature, affecting efficacy against different bacterial strains.
Mechanism of Action

Sultamicillin's mechanism of action involves two primary pathways:

This dual mechanism makes sultamicillin particularly effective against a wide range of bacteria, including those resistant to other antibiotics.

Physical and Chemical Properties Analysis

Sultamicillin exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place away from direct sunlight.

Relevant Data

  • Melting Point: Approximately 140–145 °C.
  • pH Range: Stable within a pH range of 4–7.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Sultamicillin is primarily used in clinical settings for treating various bacterial infections:

  1. Infections Treated:
    • Respiratory tract infections
    • Skin infections
    • Urinary tract infections
  2. Combination Therapy: Often used in combination with other antibiotics to enhance therapeutic efficacy against polymicrobial infections.
  3. Pharmaceutical Formulations: Sultamicillin can be formulated as tablets or injectable solutions, with stability studies indicating that inclusion complexes (e.g., with cyclodextrins) can enhance solubility and stability under various conditions .
Introduction to Sultamicillin in Modern Antibacterial Research

Historical Development and Rationale for Prodrug Design

Sultamicillin represents a sophisticated application of prodrug technology to overcome significant pharmaceutical limitations of established antibiotics. Developed in response to the poor oral bioavailability of the β-lactamase inhibitor sulbactam and the aminopenicillin ampicillin, sultamicillin is a double ester derivative covalently linking these two entities into a single molecule. This design exploits the mutual prodrug concept, where two pharmacologically active agents serve as promoeities for each other [1] [8]. Unlike simple carrier-linked prodrugs, the mutual approach enables both components to exhibit therapeutic activity following enzymatic cleavage, primarily by esterases in the intestinal wall and plasma [1] [12].

The chemical rationale centered on enhancing absorption kinetics. While sulbactam alone demonstrates only approximately 30-40% oral absorption, and ampicillin's absorption is compromised by food and gastric acidity, their ester-linked conjugate achieves substantially improved lipophilicity. This molecular modification transforms two polar molecules into a single entity with a logP value favoring intestinal membrane penetration. Upon absorption, sultamicillin undergoes rapid hydrolysis (~30 minutes post-administration), releasing equimolar quantities of ampicillin and sulbactam into systemic circulation [6]. This elegant chemical solution exemplifies the tripartite prodrug design principle, where a linker (ester bond) connects two bioactive components, optimizing their collective pharmacokinetics [1].

Table 1: Evolution of Prodrug Approaches Exemplified by Sultamicillin

Prodrug TypeStructural FeaturesHistorical ExamplesSultamicillin Innovation
Carrier-linkedDrug + inert carrierChloramphenicol palmitateN/A
BipartiteSingle carrier + drugTolmetin-glycineN/A
TripartiteCarrier + linker + drugPivampicillinUtilizes dual bioactive components
MutualTwo drugs linked reciprocallyBenorylate (aspirin + paracetamol)Ampicillin + sulbactam via ester linker

Role in Addressing Beta-Lactamase-Mediated Resistance

Beta-lactamase-mediated resistance represents a pervasive threat to β-lactam antibiotics, particularly among pathogens like Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis. Sultamicillin addresses this through the synergistic partnership of its components: ampicillin provides intrinsic bactericidal activity by inhibiting penicillin-binding proteins (PBPs), while sulbactam irreversibly inhibits class A β-lactamases through acylation of the enzyme's active site serine residue [3] [7].

Sulbactam demonstrates potent inhibition of plasmid-encoded TEM-1 and SHV-1 enzymes, effectively protecting ampicillin from hydrolysis in the periplasmic space of Gram-negative bacteria. However, its spectrum against chromosomal AmpC β-lactamases (Class C) and carbapenemases (Class B and some Class D) is limited [3] [10]. Clinical surveillance studies confirm that sultamicillin retains efficacy against approximately 70-85% of community-acquired respiratory isolates exhibiting common β-lactamase-mediated resistance patterns [2] [5].

The oral bioavailability advantage of sultamicillin translates directly to clinical outcomes. In a randomized trial of upper respiratory infections, sultamicillin demonstrated comparable cure rates (97.4% at 30 days) to amoxicillin/clavulanate, confirming its effectiveness against β-lactamase-producing pathogens in accessible infection sites [5]. Pediatric studies further substantiate its utility, noting enhanced delivery of both active components to infection sites, including middle ear fluid [6].

Position Within the Beta-Lactam/Beta-Lactamase Inhibitor Paradigm

Sultamicillin occupies a distinct niche within the broader β-lactam/β-lactamase inhibitor (BL/BLI) therapeutic landscape. Unlike intravenous combinations (e.g., ampicillin/sulbactam, piperacillin/tazobactam), sultamicillin delivers its dual components via the oral route, offering an outpatient treatment option for moderate infections. Its molecular design differs fundamentally from conventional inhibitor combinations: rather than a physical mixture, it constitutes a single chemical entity requiring metabolic activation [1] [8].

Compared to other oral BL/BLI combinations, sultamicillin exhibits pharmacokinetic distinctions. While amoxicillin/clavulanate achieves slightly higher amoxicillin serum concentrations, sultamicillin provides more balanced systemic exposure to both components. Sulbactam's serum concentrations following sultamicillin administration exceed those achievable with oral sulbactam alone, enhancing its inhibitor activity [6]. Additionally, the mutual prodrug approach potentially reduces the gastrointestinal disturbances associated with clavulanate, as evidenced by significantly lower diarrhea incidence (29.4% vs. 70.6%) in comparative trials [5].

Table 2: Beta-Lactamase Inhibitor Profiles in Clinical Use

InhibitorAmbler Class InhibitionCommon PairingsAdministration RouteKey Enzymes Inhibited
Clavulanic acidClass AAmoxicillin, TicarcillinOral/IVTEM-1, SHV-1, ROB-1, some ESBLs
SulbactamClass A (some Class D)Ampicillin, CefoperazoneOral (as sultamicillin)/IVTEM-1, SHV-1, uncommon KPC weak inhibition
TazobactamClass APiperacillinIVTEM/SHV ESBLs, KPC (variable)
AvibactamClass A, C, some DCeftazidime, AztreonamIVKPC, OXA-48, AmpC

Sultamicillin's clinical positioning capitalizes on community-acquired infections where convenience and β-lactamase prevalence intersect. Its activation mechanism exemplifies a bioprecursor prodrug strategy, differing fundamentally from macromolecular or targeted approaches like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). While newer inhibitors (e.g., avibactam, vaborbactam) address more resistant enzymes, they lack oral formulations, preserving sultamicillin's relevance in ambulatory settings [3] [9].

Properties

Product Name

Sultamicillin

IUPAC Name

(3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C25H30N4O9S2

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)

InChI Key

OPYGFNJSCUDTBT-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.